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Scorpion defensin

Cat. No.: B1575904
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Description

Scorpion defensin is a small, cationic, and cysteine-rich antimicrobial peptide (AMP) isolated from scorpion venom. It features a cystine-stabilized α/β (CSαβ) structural fold, a motif it shares with scorpion neurotoxins, highlighting a potential evolutionary link . This stable disulfide-bridged structure is key to its diverse biological activities and makes it a valuable subject for biochemical studies. This peptide exhibits multiple research applications. Primarily, it demonstrates potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Its mechanism of action involves binding to the lipid II peptidoglycan precursor, thereby inhibiting bacterial cell wall synthesis without significantly disrupting the cell membrane . Furthermore, transcriptomic and proteomic analyses reveal that this compound induces global changes in S. aureus , upregulating ribosome-related pathways while concurrently downregulating the synthesis of amino acids, peptidoglycan, and teichoic acid, and inhibiting glycolysis . Beyond its antimicrobial role, this compound functions as a novel potassium channel blocker. Research shows it can effectively inhibit voltage-gated potassium channels (including Kv1.1, Kv1.2, and Kv1.3), adopting a blocking mechanism similar to classical scorpion toxins . This dual functionality makes it an invaluable tool for neuroscientists and pharmacologists studying ion channel structure and function. Due to its broad-spectrum antimicrobial activity and immunomodulatory functions, this compound also shows promising potential as a sustainable alternative to conventional antibiotics in agricultural research . Its ability to be metabolized into natural amino acids without residues is a key advantage for such applications. This product is supplied as a purified peptide and is intended For Research Use Only. It is not for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

GFGCPLNQGACHRHCRSIRRRGGYCAGFFKQTCCYRN

Origin of Product

United States

Classification and Phylogenetic Relationships of Scorpion Defensins

Structural Classification within Cysteine-Stabilized α/β (CSαβ) Defensin (B1577277) Family

Scorpion defensins are key members of the invertebrate Cysteine-Stabilized α/β (CSαβ) defensin family. nih.govnih.gov This structural classification is defined by a characteristic three-dimensional fold composed of an α-helix linked to a two-stranded antiparallel β-sheet by a network of disulfide bridges. nih.govnih.gov This CSαβ motif is a hallmark of many defensins found across invertebrates, plants, and fungi. portlandpress.commdpi.comfrontiersin.org

The defining feature of this family is the conserved pattern of cysteine residues which form three or four intramolecular disulfide bonds, creating a highly stable and compact structure. nih.gov In scorpion defensins, these disulfide bridges are crucial for maintaining the peptide's structural integrity and, consequently, its biological activity. nih.gov For instance, defensins from the scorpion Mesobuthus martensii possess six conserved cysteine residues that form three disulfide bridges, resulting in the archetypal CSαβ fold. nih.gov This structural framework is not only essential for their antimicrobial function but also provides the scaffold from which other functionally diverse peptides, such as neurotoxins, are thought to have evolved. nih.govportlandpress.com

Evolutionary Trajectory and Divergence from Ancestral Defensin Scaffolds

The evolutionary history of scorpion defensins is a compelling narrative of molecular adaptation and functional diversification. nih.govportlandpress.comaip.org Scientific evidence strongly suggests that these immune-related peptides share a common ancestry with venomous scorpion neurotoxins, providing a remarkable example of how existing molecular scaffolds can be repurposed for new biological roles. nih.govoup.comoup.com

Common Ancestry with Scorpion Neurotoxins (e.g., α-KTxs)

A significant body of research points to a shared evolutionary origin between scorpion defensins and certain neurotoxins, particularly the α-potassium channel toxins (α-KTxs). nih.govoup.comoup.com This hypothesis is supported by striking similarities in their three-dimensional structures, specifically the conserved CSαβ fold. nih.govoup.com Evolutionary analysis indicates that the defensin family and the potassium channel-blocking toxin family form a single group, suggesting they arose from a common ancestral gene. nih.gov This ancestral peptide likely possessed antimicrobial properties, serving a defensive role within the scorpion's immune system. aip.org

Genetic Events Leading to Functional Shifts (e.g., single genetic deletion)

The divergence of neurotoxins from their defensin ancestors is believed to have been driven by key genetic events. One of the most pivotal proposed mechanisms is a single genetic deletion. oup.com Research has shown that a single deletion event in the gene encoding an insect defensin can convert it into a neurotoxin with activity similar to scorpion α-KTxs. oup.comoup.com This suggests that a similar mutational event in an ancestral scorpion defensin could have led to the birth of potent neurotoxins. answersingenesis.org This "neofunctionalization" process, where a duplicated gene acquires a new function, is a fundamental concept in evolutionary biology and appears to be a driving force in the evolution of scorpion venom complexity. portlandpress.comoup.com

Role of Specific Structural Alterations (e.g., loop deletion, disulfide bridge patterns) in Evolutionary Diversification

Specific structural modifications have played a crucial role in the functional diversification of the defensin scaffold. The deletion of a small loop in an ancestral defensin is thought to have been a critical step in the evolution of neurotoxicity. oup.comoup.com This structural alteration is believed to remove steric hindrance, allowing the peptide to interact more effectively with ion channels, a key characteristic of neurotoxins. oup.com

Furthermore, variations in the disulfide bridge patterns have also contributed to the evolutionary diversification of these peptides. While the core CSαβ fold is conserved, the number and connectivity of disulfide bonds can vary, leading to different structural and functional properties. mdpi.com For example, some scorpion toxins have evolved to incorporate a fourth disulfide bond, which can enhance their stability and potency. mdpi.com These subtle yet significant changes in the molecular architecture have enabled the evolution of a vast arsenal (B13267) of peptides with diverse biological activities from a common ancestral defensin template. aip.orgnih.gov

Gene Organization and Expression Profiles of this compound Genes

The genetic architecture and expression patterns of this compound genes provide further insights into their function and evolution.

Genomic Localization and Transcriptional Characteristics

This compound genes typically share a conserved genomic organization. nih.govnih.gov Studies on Mesobuthus martensii have revealed that these genes are composed of two exons separated by a single intron. nih.govnih.gov The first exon generally encodes the 5'-untranslated region (UTR) and a portion of the signal peptide, while the second exon encodes the remainder of the signal peptide, the mature defensin peptide, and the 3'-UTR. nih.gov This gene structure is consistent across several identified this compound genes. nih.gov

In terms of expression, many this compound genes exhibit constitutive transcription, meaning they are continuously expressed at a certain level. nih.govnih.gov This is in contrast to the inducible expression seen in many insect defensins, which are only transcribed in response to a microbial challenge. nih.gov The constitutive expression of scorpion defensins suggests a constant state of readiness against potential pathogens. nih.gov However, it is important to note that the expression levels of different defensin genes can vary across different tissues. mdpi.com

Advanced Structural Biology of Scorpion Defensins

Three-Dimensional Structural Determination Methodologies

The determination of the three-dimensional structures of scorpion defensins relies on a combination of experimental and computational techniques, each providing unique insights into the peptide's conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the solution structure of these peptides. nih.govgmclore.org 2D and 3D NMR experiments provide through-bond and through-space correlations between atomic nuclei, which are used to calculate a set of distance and dihedral angle restraints. These restraints guide the calculation of a family of structures consistent with the experimental data. For instance, the solution structure of androctonin, a defensin (B1577277) from the scorpion Androctonus australis, was determined using 2D ¹H-NMR spectroscopy. tandfonline.com Similarly, the structure of kurtoxin was elucidated using two- and three-dimensional NMR spectroscopy. acs.org

X-ray Crystallography offers a high-resolution view of the peptide's structure in a crystalline state. While obtaining suitable crystals of small peptides can be challenging, this method provides precise atomic coordinates. gmclore.org The tertiary structure of the scorpion toxin Ts1 was determined by X-ray crystallography, revealing its conserved core motif. frontiersin.org

Circular Dichroism (CD) Spectroscopy is a valuable technique for assessing the secondary structure content of scorpion defensins. nih.govnih.gov The distinct spectral signatures of α-helices, β-sheets, and random coils allow for the characterization of the peptide's folding and conformational changes under different conditions. portlandpress.commdpi.com For example, CD experiments were crucial in analyzing the structural integrity of chlorotoxin (B612392) analogs where disulfide bonds were systematically replaced. nih.gov

These methodologies are often used in a complementary fashion to build a comprehensive model of scorpion defensin structure.

Detailed Analysis of Cysteine-Stabilized α/β (CSαβ) Fold Topology

A defining feature of scorpion defensins is their conserved three-dimensional structure known as the cysteine-stabilized α/β (CSαβ) fold. pnas.orgnih.gov This compact and stable motif is crucial for their biological function.

Helical and Beta-Sheet Conformations

The CSαβ fold is characterized by the presence of an α-helix and an antiparallel β-sheet, which are packed together. nih.govportlandpress.com Typically, the structure consists of one or two short α-helices connected to a triple-stranded antiparallel β-sheet. pnas.org For example, defensins from the scorpion Mesobuthus martensii are composed of an α-helix linked to a two-stranded antiparallel β-sheet. portlandpress.com Similarly, the structure of charybdotoxin (B568394) includes a small triple-stranded antiparallel β-sheet linked to a short α-helix. nih.gov This arrangement creates a compact globular structure. researchgate.net

Disulfide Bond Connectivity and Stability

The stability of the CSαβ fold is heavily reliant on a network of intramolecular disulfide bonds formed by conserved cysteine residues. portlandpress.comfrontiersin.org Scorpion defensins typically possess three or four disulfide bridges. pnas.orgnih.gov These covalent cross-links are critical for maintaining the correct three-dimensional folding of the peptide. researchgate.net For instance, the six conserved cysteine residues in defensins from Mesobuthus martensii are predicted to form three intramolecular disulfide bridges to create the CSαβ fold. portlandpress.com Studies on chlorotoxin have shown that specific disulfide bonds are essential for its native structure and stability against enzymatic degradation. nih.govuq.edu.au The disulfide bond connectivity in many scorpion toxins and insect defensins follows a Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6 pattern. researchgate.net

Structural Comparisons with Other Defensin Subfamilies and Related Peptides

The CSαβ fold is not unique to scorpion defensins but is a widespread structural motif found in various organisms, highlighting a case of convergent or divergent evolution.

Scorpion defensins share remarkable structural similarity with insect defensins . nih.gov Both groups of peptides possess the CSαβ motif, suggesting a common evolutionary origin or functional constraint. oup.com For example, the folding pattern of charybdotoxin is also found in antibacterial insect defensins. nih.gov

Comparisons also extend to plant defensins , which exhibit a similar CSαβ fold, comprising an α-helix and a triple-stranded β-sheet stabilized by disulfide bonds. nih.gov This structural conservation is intriguing given the vast evolutionary distance between arachnids and plants.

Computational Modeling and Simulation of this compound Structures

Computational methods play an increasingly important role in understanding the structure and dynamics of scorpion defensins.

Homology modeling is frequently used to predict the three-dimensional structure of a this compound based on the known structure of a related peptide. nih.gov For example, the 3D structures of defensins from Mesobuthus martensii were modeled using an arthropod defensin as a template. portlandpress.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of these peptides in a simulated physiological environment. tandfonline.commdpi.com MD simulations can be used to assess the stability of a predicted structure, analyze its flexibility, and study its interactions with other molecules, such as membrane lipids or ion channels. tandfonline.comnih.govmdpi.com For instance, MD simulations of the scorpion toxin meuNa10 were used to validate its predicted 3D structure and assess its stability over time. nih.gov These simulations can reveal key residues involved in toxin-channel interactions, aiding in the design of more selective and potent analogs. mdpi.combenthamopen.com

These computational approaches complement experimental data, providing a more complete picture of the structural biology of scorpion defensins and guiding further experimental investigations.

Molecular Mechanisms of Action and Target Interactions

Interaction with Ion Channels as a Dual Function

A fascinating aspect of scorpion defensins is their ability to act as modulators of ion channels, a function typically associated with scorpion neurotoxins. This dual functionality suggests a potential evolutionary link between these two classes of peptides. redalyc.orgnih.gov

Scorpion defensins have been shown to interact with and block certain types of potassium channels . redalyc.orgnih.govuniprot.org For example, the defensin (B1577277) BmKDfsin4, isolated from the scorpion Mesobuthus martensii, has been demonstrated to inhibit Kv1.1, Kv1.2, and Kv1.3 potassium channels. nih.govuniprot.org The mechanism of this interaction appears to be a "pore plugging" mode, where the defensin physically obstructs the ion conduction pathway of the channel. uniprot.orgnih.gov This interaction is often mediated by basic residues on the defensin molecule that bind to the negatively charged vestibule of the potassium channel pore. nih.gov

This ability to block potassium channels is significant as these channels play crucial roles in regulating neuronal excitability and other physiological processes. ijbs.com The structural similarity between scorpion defensins and potassium channel-blocking toxins, both featuring the CSαβ fold, provides a basis for this shared function. nih.govresearchgate.net This discovery has led to the classification of venomous animal defensins as a novel type of potassium channel blocker. nih.gov

Binding Sites and Key Residues for Channel Modulation (e.g., Lysine (B10760008), Arginine)

The interaction between scorpion defensins and their primary targets, potassium channels, is a highly specific process governed by the three-dimensional structure of the peptide and the channel's extracellular pore region. nih.govresearchgate.net This interaction is reminiscent of the mechanism employed by classical scorpion toxins that block potassium channels. nih.govresearchgate.net The binding site for these defensins is located in the channel's extracellular vestibule. nih.govresearchgate.net

Key to this interaction are positively charged amino acid residues, particularly lysine and arginine, which are strategically positioned on the defensin molecule. nih.govresearchgate.net These basic residues are crucial for the peptide's affinity to the negatively charged pore region of the potassium channel. nih.gov For instance, in the scorpion defensin BmKDfsin4, mutagenesis studies have identified Lysine-13 and Arginine-19 as critical residues for its interaction with the Kv1.3 potassium channel. nih.govresearchgate.net The substitution of these residues leads to a significant reduction in the defensin's ability to block the channel, underscoring their importance in the binding process. nih.gov

The "functional dyad," a concept describing a pair of key residues in scorpion toxins, often a lysine and a hydrophobic or aromatic residue, is also relevant to defensins. researchgate.net The lysine residue typically projects into the channel's selectivity filter, physically obstructing the passage of potassium ions. researchgate.netelifesciences.org This lock-and-key-like interaction is a hallmark of high-affinity channel blockers. elifesciences.org The distribution of negatively charged amino acids on the toxin can also act as a "binding interface regulator," influencing the orientation of the defensin as it approaches the channel. researchgate.net

Electrophysiological Characterization of Channel Inhibition

The functional consequences of this compound binding to potassium channels are readily observable through electrophysiological techniques, such as the patch-clamp method. These studies provide direct evidence of channel inhibition by measuring the flow of ions across the cell membrane.

For example, the this compound BmKDfsin4 has been shown to effectively inhibit the currents of several voltage-gated potassium channels, including Kv1.1, Kv1.2, and Kv1.3. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for BmKDfsin4 on the hKv1.3 channel was determined to be 510.2 nM. nih.govresearchgate.net This indicates the concentration of the defensin required to block 50% of the channel's activity. The application of BmKDfsin4 to cells expressing these channels results in a discernible reduction in the amplitude of the potassium currents. nih.gov

Mutagenesis experiments coupled with electrophysiological recordings have further elucidated the structure-function relationship. When key basic residues like Lys-13 and Arg-19 in BmKDfsin4 are mutated, the inhibitory effect on Kv1.3 channel currents is significantly diminished. nih.gov This provides strong evidence that these residues are not only involved in binding but are also essential for the channel-blocking function. The ability of some defensins to selectively target specific channel subtypes highlights their potential as pharmacological tools. mdpi.comfrontiersin.org

Other Molecular Targets and Interaction Dynamics

While the primary and most well-studied molecular targets of scorpion defensins are potassium channels, evidence suggests that they can interact with other molecular targets as well. latrobe.edu.auredalyc.org The structural and functional diversity of defensins allows for a broader range of interactions beyond ion channel modulation. latrobe.edu.au

Some defensins have been found to interact with components of fungal plasma membranes, leading to permeabilization. researchgate.net This antimicrobial activity is a key function of many defensins and is distinct from their neurotoxic effects on ion channels. latrobe.edu.aumdpi.com The mechanism often involves electrostatic interactions between the cationic defensin and the negatively charged microbial membrane, leading to membrane disruption and cell death. redalyc.orgmdpi.com

Furthermore, some defensins have been shown to possess enzyme-inhibiting functions, which can act as a deterrent to grazers and predators. latrobe.edu.au There is also evidence for defensins being involved in cell signaling processes. latrobe.edu.au For instance, in vertebrates, certain defensins participate in signaling between the innate and adaptive immune systems. wikipedia.org While the primary focus has been on ion channels, the ability of scorpion defensins to interact with other receptors and enzymes presents an exciting area for future research. latrobe.edu.aumdpi.com

Biosynthesis, Maturation, and Regulation of Scorpion Defensins

Gene Expression and Transcriptional Regulation in Scorpion Venom Glands and Hemolymph

Scorpion defensins are primarily recognized as effector molecules of the innate immune system, circulating in the hemolymph to combat microbial invaders. nih.gov However, extensive transcriptomic and proteomic studies have confirmed their expression in venom glands as well, indicating a dual role for these peptides. uniprot.orgmdpi.com The expression of defensin (B1577277) genes has been identified in multiple tissues, including the vesicle (venom gland), hemolymph, metasoma segments, and others, suggesting a widespread recruitment of these genes for various physiological functions. uniprot.orgmdpi.com

Research on the Manchurian scorpion, Mesobuthus martensii, has provided significant insights into the transcriptional regulation of its defensin genes. nih.gov Unlike many insect defensins, which are typically induced upon septic injury, several scorpion defensin genes appear to be constitutively transcribed. nih.govnih.gov Studies on four specific CSαβ defensin genes from M. martensii (BmKDfsin2, BmKDfsin3, BmKDfsin4, and BmKDfsin6) showed no significant increase in mRNA expression levels when the scorpions were challenged with bacteria or bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA). portlandpress.com This suggests a strategy of maintaining a constant level of these defense peptides, a pattern referred to as constitutive transcription (CON). nih.gov This is in contrast to other antimicrobial peptides in the same scorpion, such as BmKn2, which are inducibly expressed. portlandpress.com

Structurally, the genes encoding these scorpion defensins typically consist of two exons separated by a single phase-I intron, a common organization for CSαβ defensin family members. nih.govmdpi.com This genetic architecture is conserved and points to a shared evolutionary origin.

Gene NameOrganismExpression LocationRegulation TypeGene Structure
BmKDfsin2Mesobuthus martensiiWhole ScorpionConstitutive (CON) portlandpress.com2 Exons, 1 Intron nih.gov
BmKDfsin3Mesobuthus martensiiWhole ScorpionConstitutive (CON) portlandpress.com2 Exons, 1 Intron nih.gov
BmKDfsin4Mesobuthus martensiiWhole ScorpionConstitutive (CON) portlandpress.com2 Exons, 1 Intron nih.gov
BmKDfsin5Olivierus martensiiHemolymph (High), Venom Gland (Moderate) uniprot.orgNot specifiedNot specified
BmKDfsin6Mesobuthus martensiiWhole ScorpionConstitutive (CON) portlandpress.com2 Exons, 1 Intron nih.gov
Cll-dlpCentruroides limpidus limpidusHemolymphAccumulation is independent of transcription nih.govNot specified

Post-Translational Modifications and Maturation Pathways

Following translation, this compound precursors undergo a series of essential post-translational modifications (PTMs) to become mature, functional peptides. These modifications are critical for the correct folding, stability, and biological activity of the defensin. The initial translation product is a prepropeptide, which includes a signal peptide, a propeptide region, and the C-terminal mature defensin sequence. mdpi.commdpi.com

The maturation pathway involves several key steps:

Signal Peptide Cleavage: The N-terminal signal peptide directs the nascent polypeptide into the secretory pathway. It is cleaved off during translocation into the endoplasmic reticulum. mdpi.commdpi.com

Propeptide Excision: Following the signal peptide, a propeptide region is also removed. The exact function of the propeptide is not fully elucidated but may assist in proper folding or prevent premature activity of the peptide.

Disulfide Bond Formation: The formation of three intramolecular disulfide bridges is a hallmark of scorpion defensins. redalyc.org These bonds create the highly stable and structurally conserved cystine-stabilized α-helix/β-sheet (CSαβ) motif, which is essential for the peptide's three-dimensional structure and function. nih.govmdpi.com

C-terminal Amidation: This is a common PTM found in many scorpion antimicrobial peptides. nih.gov The addition of an amide group to the C-terminus can protect the peptide from degradation by carboxypeptidases and enhance its antimicrobial activity by stabilizing its interaction with microbial membranes. nih.gov While not confirmed for all scorpion defensins, its prevalence in other scorpion AMPs suggests it is a likely modification. frontiersin.org

The combination of these modifications transforms the inactive precursor into a compact, stable, and potent antimicrobial molecule ready for secretion.

ModificationDescriptionImportance
Signal Peptide CleavageRemoval of the N-terminal leader sequence. mdpi.comRequired for entry into the secretory pathway. mdpi.com
Propeptide CleavageExcision of the peptide region between the signal peptide and the mature sequence. mdpi.comLeads to the final mature peptide; may prevent premature activity.
Disulfide Bridge FormationFormation of three conserved disulfide bonds between cysteine residues. redalyc.orgCreates the stable CSαβ structural motif, crucial for function. nih.govmdpi.com
C-terminal AmidationAddition of an amide group to the C-terminal amino acid. nih.govIncreases stability against proteolysis and enhances biological activity. nih.gov

Secretion Mechanisms of Scorpion Defensins

The mechanisms for releasing scorpion defensins differ based on their site of synthesis and ultimate destination. Within the venom gland, the secretion of defensins, along with a host of neurotoxins and enzymes, occurs through an apocrine mechanism. scielo.br

Apocrine secretion is a process where the secretory products are released by being enveloped in a portion of the cell's cytoplasm that buds off from the apical membrane of the secretory cell. scielo.br This mode of release explains the presence of non-proteinaceous components in crude scorpion venom, such as nucleotides and amines, as they are part of the enclosed cytoplasm that is secreted into the venom gland lumen. scielo.br Each secretory cell within the venom gland appears to be highly specialized, often producing a single type of toxin or peptide. scielo.br

For defensins synthesized as part of the systemic immune response, the process is different. These peptides are produced by hemocytes, the immune cells circulating within the scorpion's open circulatory system. From the hemocytes, defensins are secreted directly into the hemolymph, allowing them to circulate throughout the scorpion's body and rapidly respond to infections. nih.govasm.org

Bioinformatics and Computational Approaches in Scorpion Defensin Research

Sequence Analysis and Homology Identification

The foundation of bioinformatic research on scorpion defensins lies in the analysis of their amino acid sequences. By comparing new sequences to those in existing databases, researchers can identify homologous peptides and infer potential functions.

Multiple sequence alignments (MSAs) are a fundamental technique used to compare the primary structures of several scorpion defensin (B1577277) sequences simultaneously. nih.govresearchgate.net By arranging the sequences to highlight regions of similarity, MSAs can reveal conserved residues and motifs that are crucial for the structure and function of these peptides. For instance, MSAs of scorpion defensins consistently show the conservation of six cysteine residues, which form the characteristic disulfide bridges of the cysteine-stabilized α/β (CSα/β) fold. portlandpress.com Programs like ClustalX and GeneDoc are commonly used to perform and visualize these alignments. nih.govportlandpress.com

An alignment of defensins from the scorpion Mesobuthus martensii with those from other species, including vertebrates and invertebrates, can illustrate the conserved cysteine pattern and other shared features. portlandpress.com Similarly, aligning scorpion defensins with scorpion potassium channel-blocking toxins, such as charybdotoxin (B568394), reveals structural similarities and shared ancestry. nih.gov

Through sequence analysis, researchers have identified conserved motifs and signatures that are characteristic of scorpion defensins and can be used to predict their function. aip.org The most prominent of these is the cysteine-stabilized α/β (CSα/β) motif, which is a hallmark of this defensin family. researchgate.net This motif consists of an α-helix linked to a two-stranded antiparallel β-sheet by three disulfide bonds. portlandpress.com

Furthermore, analysis has revealed a "scorpion toxin signature" within some insect defensins, suggesting a close evolutionary link and the potential for functional conversion from an antimicrobial peptide to a neurotoxin. the-scientist.comoup.com This signature includes key amino acid residues that are critical for interacting with ion channels. oup.comnih.gov The γ-core motif, characterized by a GXC or CXG sequence, is another conserved feature found across various disulfide-stabilized antimicrobial peptides, including scorpion defensins. pnas.org

Multiple Sequence Alignments

Structural Prediction and Modeling

Understanding the three-dimensional (3D) structure of scorpion defensins is crucial for elucidating their mechanism of action and for rational drug design. Computational modeling techniques provide a powerful means to predict these structures.

Homology modeling is a widely used approach where the known 3D structure of a related protein (a template) is used to build a model of the target sequence. For scorpion defensins, arthropod defensins with known structures, such as that with the PDB code 2ru0, have been successfully used as templates. portlandpress.com The SWISS-MODEL server is a popular tool for this purpose. nih.govportlandpress.com These models consistently predict a structure composed of an α-helix and an antiparallel β-sheet, characteristic of the CSα/β fold. portlandpress.com

Molecular dynamics (MD) simulations are another powerful computational tool used to study the behavior of scorpion defensins and their interactions with other molecules, such as bacterial membranes or ion channels, over time. mdpi.comacs.org MD simulations can provide insights into the flexibility of the peptide, the stability of its structure, and the specific interactions that govern its biological activity. researchgate.netnih.gov For example, simulations have been used to investigate the binding modes of scorpion toxins to potassium channels, identifying key residues involved in the interaction. mdpi.comnih.gov

Phylogenetic Tree Construction and Evolutionary Analysis

Phylogenetic analysis helps to understand the evolutionary relationships between scorpion defensins and other related peptides. By constructing phylogenetic trees based on sequence alignments, researchers can trace the evolutionary history of these molecules and identify common ancestors. nih.govmdpi.com

Software like MEGA is frequently used to construct these trees using methods such as Neighbor-Joining or Maximum Likelihood. portlandpress.comfrontiersin.org Phylogenetic analyses have shown that scorpion defensins cluster within the invertebrate CSαβ defensin family. portlandpress.com These studies also support the hypothesis that scorpion neurotoxins evolved from an ancestral defensin gene. nih.govpnas.orgnih.gov The shared gene organization of two exons and a phase I intron between scorpion defensins and neurotoxins provides further evidence for this common ancestry. nih.gov By reconstructing ancestral sequences, such as the "Scorpions-Ticks Defensins Ancestor" (STiDA), scientists can study the properties of these ancient molecules and gain insights into the evolution of their function. frontiersin.orgresearchgate.net

Databases and Data Mining for Scorpion Defensins

The increasing volume of sequence and structural data for scorpion defensins has necessitated the development of specialized databases. These databases serve as central repositories for storing, organizing, and retrieving information about these peptides.

Public databases like NCBI's GenBank and UniProt are primary sources for scorpion defensin sequences. portlandpress.comuniprot.org Researchers can use tools like BLAST to search these databases for homologous sequences. mdpi.com Specialized databases, such as SCORPION, provide curated and annotated information specifically on scorpion toxins and related peptides, including defensins. oup.com These platforms often integrate various bioinformatics tools for sequence alignment, structural analysis, and functional prediction. oup.com Data mining of these resources allows for the identification of new defensin candidates and the analysis of trends and patterns within the defensin family. portlandpress.comnih.gov

Machine Learning and AI Applications in Defensin Prediction and Engineering

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of this compound research by enabling the development of predictive models for their identification and functional characterization. nih.govexcli.demdpi.com These computational approaches can learn complex patterns from large datasets of protein sequences and structures. researchgate.net

Several ML-based predictors have been developed to identify defensins from sequence information alone, which is particularly useful for analyzing large-scale genomic or transcriptomic data. nih.govexcli.de Algorithms like Support Vector Machines (SVM) and Random Forests have been successfully employed to build these prediction models. nih.govfrontiersin.org For example, the DefPred web server utilizes an SVM-based model to predict and design defensins. frontiersin.org

AI, particularly through neural network approaches, is being used to enhance the annotation of scorpion toxins and defensins from transcriptomic data. mdpi.com These models can learn the features that distinguish toxins from other proteins, facilitating a more accurate and rapid classification. mdpi.comresearchgate.net This technology holds significant promise for accelerating the discovery of novel scorpion defensins and for engineering peptides with enhanced antimicrobial properties or novel functions.

Scorpion Defensin Engineering and Rational Design for Research Applications

Structure-Activity Relationship Studies for Molecular Mechanism Elucidation

Understanding the relationship between the structure of scorpion defensins and their biological activity is fundamental to elucidating their molecular mechanisms and for guiding rational design efforts.

Rational Design of Peptide Analogs and Mutagenesis Studies

Rational design and site-directed mutagenesis are powerful tools to probe the functional importance of specific residues and structural motifs within scorpion defensins. By systematically altering the amino acid sequence, researchers can identify key determinants of activity and selectivity.

One notable example is the scorpion defensin (B1577277) BmKDfsin4 from Mesobuthus martensii. Mutagenesis studies on this peptide have demonstrated that basic residues, such as Lys-13 and Arg-19, are critical for its interaction with Kv1.3 potassium channels. nih.govmdpi.com The substitution of these charged residues can significantly diminish the peptide's ability to block these ion channels, highlighting their role in the peptide-channel interface. nih.gov

Similarly, the rational design of analogs of other antimicrobial peptides (AMPs) from scorpions has shown that strategic amino acid substitutions can enhance their activity. For instance, increasing the cationicity by replacing neutral residues with lysine (B10760008) has been shown to improve the minimum inhibitory concentration (MIC) of some scorpion-derived peptides against bacteria. frontiersin.org The experimental conversion of an insect defensin into a neurotoxin through the deletion of a small loop demonstrated that minor structural modifications can lead to significant functional shifts, a principle that is actively being explored in scorpion defensin research. oup.comoup.comresearchgate.net

Original PeptideMutant/AnalogModificationImpact on ActivityReference
BmKDfsin4K13A/R19ASubstitution of key basic residuesSignificantly reduced Kv1.3 channel blocking activity nih.govmdpi.com
Insect DefensinLoop deletionDeletion of a small loopConverted the defensin into a K+ channel-inhibiting neurotoxin oup.comoup.comresearchgate.net
VmCT1[K]7-VmCT1-NH2Substitution of Serine with LysineEnhanced antimicrobial activity frontiersin.org
Ctry2459Histidine-rich mutantsAddition of Histidine residuesEnhanced bioavailability and anti-HCV activity thno.org

Impact of Sequence Length, Hydrophobicity, and Charge on Molecular Interactions

Sequence Length: Scorpion defensins are typically small peptides, a feature that is advantageous for chemical synthesis and potential therapeutic development. frontiersin.org Studies on various antimicrobial peptides have shown that sequence length can influence their efficacy and mechanism of action. frontiersin.orgfrontiersin.org

Hydrophobicity: The hydrophobic character of scorpion defensins is essential for their interaction with the lipid bilayers of microbial membranes. nih.gov The distribution of hydrophobic residues creates amphipathic structures that can facilitate membrane insertion and disruption. frontiersin.org However, an optimal balance of hydrophobicity is crucial, as excessive hydrophobicity can lead to non-specific cytotoxicity.

Charge: The net positive charge of most scorpion defensins is a key factor in their initial electrostatic attraction to the negatively charged surfaces of microbial cells. nih.gov Increasing the net positive charge through the introduction of basic residues like lysine or arginine often correlates with enhanced antimicrobial potency. frontiersin.orgnih.gov For example, the defensin-like peptide meuPep34 from Mesobuthus eupeus is rich in arginine and tryptophan, contributing to its predicted high activity. nih.gov

Development of Scorpion Defensins as Molecular Probes and Research Tools

The unique ability of some scorpion defensins to interact with specific molecular targets, such as ion channels, makes them valuable as molecular probes and research tools.

Peptide Scaffolds for Functional Motif Grafting

The stable, cysteine-stabilized α/β (CSαβ) fold of scorpion defensins provides a robust scaffold for the grafting of exogenous functional motifs. oup.comfrontiersin.orgnih.gov This approach allows for the creation of chimeric peptides with novel functions while retaining the structural integrity of the defensin core.

A prominent example is the scorpion toxin-like peptide MeuNaTxα-3, which possesses an extended loop that can be replaced with functional sequences. oup.comfrontiersin.orgnih.gov Researchers have successfully grafted antimicrobial and antiviral motifs onto this scaffold, generating engineered peptides with enhanced potency. frontiersin.orgnih.gov The CSαβ structural motif is tolerant to insertions, deletions, and substitutions, making it a versatile platform for protein engineering. frontiersin.orgnih.gov This strategy has been used to engineer peptides with new functionalities, such as metal-binding sites or altered receptor-binding specificities.

Probes for Ion Channel Studies

Certain scorpion defensins have been identified as potent modulators of ion channels, particularly potassium channels. nih.govmdpi.comresearchgate.net This activity makes them invaluable tools for studying the structure and function of these channels, which are implicated in a wide range of physiological processes and diseases. mdpi.com

BmKDfsin4, for instance, has been shown to effectively block Kv1.1, Kv1.2, and Kv1.3 channel currents. nih.govresearchgate.net This makes it a useful probe for investigating the roles of these specific channel subtypes. The interaction of such defensins with ion channels can be highly specific, allowing researchers to dissect the molecular determinants of channel gating and ion permeation. elifesciences.org The use of these natural probes has been instrumental in advancing our understanding of ion channel biophysics. mdpi.comelifesciences.org

Synthetic Strategies for this compound Production (e.g., Recombinant Expression, Chemical Synthesis)

The production of scorpion defensins for research and potential therapeutic applications relies on efficient and reliable synthetic strategies. The two primary methods employed are recombinant expression and chemical synthesis.

Recombinant Expression: This method involves the production of defensins in a host organism, typically bacteria like E. coli or yeast. nih.govmdpi.com To overcome potential toxicity to the host and to facilitate purification, defensins are often expressed as fusion proteins with a carrier protein. nih.govasm.org This approach is generally more cost-effective for producing large quantities of peptides. nih.gov For example, recombinant BmKDfsin4 has been successfully expressed and purified for functional studies. nih.gov However, challenges can arise with proper folding and disulfide bond formation for these complex peptides. nih.gov

Chemical Synthesis: Solid-phase peptide synthesis (SPPS) offers a high degree of control over the peptide sequence and allows for the incorporation of unnatural amino acids. nih.govnih.gov This method is particularly well-suited for producing smaller peptides and for creating specific analogs for structure-activity relationship studies. frontiersin.org While generally more expensive than recombinant expression for large-scale production, chemical synthesis provides high purity and is advantageous for peptides with complex disulfide bridging patterns where recombinant systems might fail to produce the correctly folded product. nih.gov

Q & A

Q. What structural characteristics distinguish scorpion defensins from other antimicrobial peptides?

Scorpion defensins are characterized by a conserved cysteine-stabilized α-helical and β-sheet (CSαβ) motif, which enables their stability and ion channel-targeting functions. Methodologically, their structure is determined via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, with disulfide bond patterns confirmed through mass spectrometry . Comparative analyses with insect defensins (e.g., parasitoid venom defensins) reveal divergent loop regions that influence functional specificity .

Q. How are scorpion defensins identified and isolated in venom proteomic studies?

Isolation involves venom fractionation using reversed-phase high-performance liquid chromatography (RP-HPLC), followed by MALDI-TOF mass spectrometry for peptide mass fingerprinting. Transcriptomic data from venom glands are often cross-referenced to confirm defensin sequences. Functional validation typically includes antimicrobial assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and electrophysiological screening for ion channel modulation .

Q. What experimental models are used to assess the antimicrobial efficacy of scorpion defensins?

Standard assays include:

  • Broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Membrane permeability tests : Using fluorescent dyes (e.g., SYTOX Green) to evaluate pore formation.
  • Hemolysis assays : To assess mammalian cell toxicity via erythrocyte lysis quantification. Note: Positive controls (e.g., polymyxin B) and negative controls (e.g., buffer-only treatments) are critical for data reliability .

Advanced Research Questions

Q. How do scorpion defensins achieve selective inhibition of potassium (K⁺) channels despite structural homology to non-toxic defensins?

Key determinants include:

  • Loop deletions : Removing steric hindrances in the "scorpion toxin signature" (STS) region enhances channel-binding affinity.
  • Residue-specific interactions : Mutagenesis studies (e.g., alanine scanning) identify residues critical for channel interaction. For example, mutations in two STS residues (e.g., Lys36, Asp40) reduce K⁺ channel affinity by >50% .
  • Electrophysiological validation : Patch-clamp recordings on transfected HEK293 cells expressing Kv1.3 channels are used to quantify toxin efficacy .

Q. What methodological challenges arise when reconciling contradictory data on defensin-induced cytotoxicity vs. therapeutic potential?

Discrepancies often stem from:

  • Assay variability : Differences in cell lines (e.g., cancer vs. primary cells), toxin concentrations, or exposure times.
  • Purity and folding : Improper refolding of recombinant defensins can yield artifactual results. Circular dichroism (CD) spectroscopy is recommended to confirm native folding .
  • In vivo vs. in vitro models : Toxicity profiles may differ due to metabolic clearance or tissue-specific uptake.

Q. How can evolutionary insights from scorpion defensin studies inform de novo design of synthetic peptides?

Phylogenetic analysis of defensin sequences across arthropods identifies conserved functional domains. Computational tools like Rosetta or AlphaFold2 can model mutations that enhance stability or target specificity. For example, grafting the STS motif from scorpion defensins into non-toxic insect defensins has successfully generated chimeric peptides with neurotoxic activity .

Methodological Best Practices

Q. Table 1: Key Techniques for this compound Research

Objective Method Critical Parameters
Structural resolutionX-ray crystallography1.8–2.5 Å resolution; PDB deposition
Functional screeningPatch-clamp electrophysiologyVoltage protocols; channel subtype specificity
Toxicity profilingHemolysis assay (sheep erythrocytes)% Hemolysis at 10 µM peptide concentration
Evolutionary analysisMaximum likelihood phylogenyBootstrap values >70%; sequence alignment (Clustal Omega)

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